2,4-Dichloroquinolin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,4-dichloroquinolin-5-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H,12H2 |
InChI Key |
XEDHROGZROVHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2,4 Dichloroquinolin 5 Amine
Nucleophilic Substitution Reactions for Functionalization of 2,4-Dichloroquinolin-5-amine
The presence of two chlorine atoms on the quinoline (B57606) ring of this compound makes it a versatile precursor for a variety of functionalized quinoline derivatives through nucleophilic substitution reactions. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by a range of nucleophiles, including amines, hydrazine (B178648), anilines, and oxygen and sulfur-containing compounds.
Amination at Halogenated Positions
The reaction of this compound with various amines, including primary, secondary, and cyclic amines, leads to the formation of mono- or di-substituted aminoquinoline derivatives. The regioselectivity of these reactions can often be controlled by the reaction conditions. Generally, nucleophilic attack is favored at the C4 position.
Studies have shown that the reaction of 4,7-dichloroquinoline (B193633) with mono- or dialkylamines can produce a series of 4-aminoquinoline (B48711) derivatives. nih.gov For instance, heating 4,7-dichloroquinoline with butylamine (B146782) at 120–130 °C results in the formation of butyl-(7-chloro-quinolin-4-yl)-amine. nih.gov Similarly, reactions with N,N-dimethylethane-1,2-diamine and N,N-dimethylpropane-1,3-diamine yield the corresponding N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-alkane-1,x-diamines. nih.gov While these examples utilize a different starting material, they illustrate the general reactivity of chloroquinolines towards amination.
The reaction of 2,4-dichloroquinazolines with primary or secondary amines has been extensively studied and consistently shows regioselectivity for substitution at the 4-position. nih.gov This preference is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. nih.gov A similar principle can be applied to this compound.
Furthermore, the synthesis of benzoquinoline amines from 2,4-dichlorobenzo[h]quinoline and naphth-1-ylamine in the presence of a CuI catalyst demonstrates the utility of metal catalysis in promoting these amination reactions. nih.gov
The following table summarizes representative amination reactions of chloroquinolines, which serve as a model for the expected reactivity of this compound.
| Starting Material | Amine | Product | Reference |
| 4,7-Dichloroquinoline | Butylamine | Butyl-(7-chloro-quinolin-4-yl)-amine | nih.gov |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |
| 2,4-Dichlorobenzo[h]quinoline | Naphth-1-ylamine | 4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine and N2,N4-di(naphth-1-yl)benzo[h]quinolin-2,4-diamine | nih.gov |
Reactions with Hydrazine and Anilines for Amine Derivatives
The reaction of this compound with hydrazine and its derivatives can lead to the formation of hydrazinylquinolines, which are valuable intermediates for the synthesis of various heterocyclic systems. For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) yields a hydrazinylpyridine intermediate, which can then be used in cyclization reactions. d-nb.info A similar reaction with this compound would be expected to yield a corresponding hydrazinyl-dichloroquinoline.
Anilines also serve as effective nucleophiles in reactions with chloroquinolines. The reaction of 2,4-dichloroquinazoline (B46505) with various anilines has been shown to proceed with regioselectivity for the 4-position. nih.gov This suggests that this compound would react similarly with anilines to afford 4-anilino-2-chloroquinolin-5-amine derivatives.
Substitution with Oxygen and Sulfur Nucleophiles
The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of phenoxy and thioether derivatives, respectively. The reaction of 4,7-dichloroquinoline with various phenols in the presence of a base would be expected to yield 4-phenoxy-7-chloroquinoline derivatives.
Similarly, reactions with thiols or thiolate anions can introduce a thioether linkage. For example, the synthesis of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives involves the condensation of 4,7-dichloroquinoline with a 1,3,4-oxadiazole-2-thiol. This demonstrates the feasibility of forming a C-S bond at the C4 position of a chloroquinoline. Sulfur nucleophiles are known to be highly effective in SNAr reactions.
| Nucleophile Type | Example Nucleophile | Expected Product with this compound |
| Oxygen | Phenol | 2-Chloro-4-phenoxyquinolin-5-amine |
| Sulfur | Thiophenol | 2-Chloro-4-(phenylthio)quinolin-5-amine |
Cyclization and Annulation Strategies for Fused Systems
The functional groups on the this compound scaffold, particularly the amino group and the reactive chlorine atoms, provide handles for subsequent cyclization and annulation reactions to construct fused heterocyclic systems.
Synthesis of Pyrimidoquinolines and Related Heterocycles
The amino group at the 5-position of this compound can potentially participate in cyclization reactions to form pyrimido[5,4-c]quinolines. The synthesis of this class of compounds often involves 3,4-difunctionalized quinolines. nih.gov
Formation of Oxadiazole and Pyrazole (B372694) Derivatives
The amino group of this compound can be a starting point for the construction of other five-membered heterocyclic rings like oxadiazoles (B1248032) and pyrazoles.
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides. openmedicinalchemistryjournal.com While a direct route from this compound is not explicitly detailed, a plausible synthetic pathway could involve acylation of the 5-amino group, followed by conversion to an acylhydrazide and subsequent cyclization. Alternatively, the chlorine atoms could be displaced by a pre-formed oxadiazole moiety, as seen in the synthesis of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole.
Pyrazole Derivatives: Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com The 5-amino group of this compound could be diazotized and then reduced to a hydrazine, which could then be reacted with a 1,3-dicarbonyl compound to form a pyrazole ring. Another strategy involves the use of 5-aminopyrazoles as precursors for fused pyrazoloazines. beilstein-journals.org It is conceivable that a derivative of this compound could be transformed into a building block for the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org
The following table outlines potential cyclization strategies for this compound.
| Fused Heterocycle | Potential Synthetic Strategy |
| Pyrimidoquinoline | Reaction of the 5-amino group with a suitable C3 synthon, or conversion of the chloro groups to amino groups followed by cyclization. |
| Oxadiazole | Acylation of the 5-amino group, conversion to an acylhydrazide, and cyclodehydration. |
| Pyrazole | Diazotization of the 5-amino group, reduction to hydrazine, and condensation with a 1,3-dicarbonyl compound. |
Construction of Fused Quinolone Derivatives
The synthesis of fused quinolone derivatives from this compound represents a significant strategy for expanding its chemical diversity and exploring novel biological activities. Quinolones, which are isomers of oxo-quinolines, are a versatile subgroup of the quinoline family with extensive applications in medicine. chim.it The construction of additional rings onto the quinoline core can be achieved through various cyclization reactions, often targeting the reactive chloro- and amino-substituents of the parent molecule. These reactions leverage the inherent reactivity of the scaffold to build complex, polycyclic systems.
One common approach involves intramolecular cyclization reactions. For instance, the 5-amino group can be acylated with a suitable reagent, followed by a base- or acid-catalyzed cyclization to form a new ring fused to the C5 and C6 positions of the quinoline core. The specific reaction conditions and the choice of acylating agent determine the nature of the resulting fused ring. Classical methods for quinolone synthesis, such as the Conrad-Limpach-Knorr reaction, which involves the reaction of anilines with β-ketoesters, provide a foundational basis for these transformations. mdpi.com By adapting these methods, the 5-amino group of this compound can act as the aniline (B41778) component, reacting with various dicarbonyl compounds or their equivalents to yield fused heterocyclic systems. For example, reaction with diethyl malonate or similar reagents can lead to the formation of fused pyrimidinedione or pyridinone rings. mdpi.commdpi.com
Another strategy involves reactions that utilize one of the chloro groups, typically the more reactive C4-chloro substituent, in conjunction with the 5-amino group. This can be achieved through a tandem substitution-cyclization sequence. For example, reaction with a bifunctional nucleophile could first displace the C4-chloro group, followed by an intramolecular reaction with the 5-amino group to close the ring. Such approaches have been used to create a variety of tetracyclic quinoline derivatives. nih.gov The choice of the bifunctional reagent is critical for defining the size and type of the fused ring, leading to systems such as diazepino-, oxazepino-, or thiazepino-quinolines.
The table below outlines potential strategies for the construction of fused quinolone derivatives starting from this compound, based on established quinolone synthesis methodologies.
| Reactant/Reagent | Reaction Type | Potential Fused System | Rationale |
| Diethyl malonate | Conrad-Limpach-Knorr variant | Pyrido[4,3,2-de]quinolinedione | The 5-amino group acts as an aniline, reacting with the diester to form a fused pyridinone ring. mdpi.com |
| Ethyl acetoacetate | Gould-Jacobs reaction variant | Pyrrolo[3,2,1-de]quinolinone | Intramolecular cyclization following reaction at the 5-amino position can lead to fused heterocyclic systems. vcu.edu |
| Phthalic anhydride (B1165640) | Condensation/Cyclization | Isoindolo[2,1-a]quinoline derivative | The amino group can react with the anhydride to form an intermediate that undergoes intramolecular cyclization. nih.gov |
| 2-Halogenoacetyl halide | Acylation followed by cyclization | Oxazolo[5,4,3-de]quinoline | The 5-amino group is first acylated, and subsequent intramolecular nucleophilic substitution forms the fused oxazole (B20620) ring. |
Advanced Functionalization Approaches
Late-Stage C-H Functionalization of Azine Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces functional groups into complex molecules at a late step in the synthesis, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. acs.org Azines, such as quinolines, are prevalent in pharmaceuticals, making their LSF via C-H functionalization particularly valuable. nih.govscispace.com The this compound scaffold presents several C-H bonds on the benzo ring (at C3, C6, C7, and C8) that are potential targets for such transformations.
The C-H functionalization of azines is challenging due to their electron-deficient nature and the presence of the Lewis basic nitrogen atom, which can coordinate to metal catalysts and alter their reactivity. nih.govscispace.com However, significant progress has been made in this area through methods including metal-catalyzed C-H activation and radical addition processes. nih.gov Transition metal catalysis is a primary strategy for the regioselective functionalization of quinolines. mdpi.comnih.govdoaj.org The regioselectivity of these reactions is influenced by several factors, including the electronic effects of existing substituents. In this compound, the electron-donating amino group at C5 and the electron-withdrawing chloro groups at C2 and C4 create a complex electronic environment that can direct incoming electrophiles or organometallic intermediates to specific positions.
For example, palladium-catalyzed C-H arylation or alkenylation could potentially be directed to the C6 or C8 positions, ortho to the directing amino group. The N-oxide of the quinoline can also be used as a directing group to facilitate functionalization, often at the C2 and C8 positions. researchgate.net Given that the C2 position is already substituted in the target compound, C-H activation at C8 becomes a plausible pathway. The development of new catalytic systems allows for the introduction of a wide array of functional groups, significantly broadening the therapeutic potential of the quinoline scaffold. rsc.org
The table below summarizes potential late-stage C-H functionalization reactions applicable to the this compound scaffold.
| Reaction Type | Target Position(s) | Catalyst/Reagent Example | Potential Product | Rationale |
| C-H Arylation | C6, C8 | Pd(OAc)₂, Aryl boronic acid | 6-Aryl- or 8-Aryl-2,4-dichloroquinolin-5-amine | The 5-amino group can act as a directing group for ortho-metalation. mdpi.com |
| C-H Alkenylation | C6, C8 | [RhCp*Cl₂]₂, Alkene | 6-Alkenyl- or 8-Alkenyl-2,4-dichloroquinolin-5-amine | Rhodium catalysts are effective for C-H activation directed by nitrogen-containing functional groups. nih.gov |
| C-H Amination | C3, C6, C7, C8 | Photoredox catalyst, Amine source | Aminated this compound derivative | Photoredox catalysis can enable C-H amination on electron-rich or electron-poor scaffolds, though regioselectivity can be complex. nih.gov |
| C-H Trifluoromethylation | C3, C6, C7, C8 | Ag(I) or Cu(I) catalyst, CF₃ source | Trifluoromethylated this compound | Radical-based trifluoromethylation can functionalize various positions on the quinoline ring. nih.gov |
Incorporation into Hybrid Scaffolds with Other Heterocyclic Systems
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for incorporation into such hybrid structures, given the versatile handles provided by its amino and chloro substituents.
The 5-amino group serves as a convenient point of attachment for other heterocyclic systems. For example, it can be converted into an amide or a sulfonamide by reaction with a heterocycle-containing carboxylic acid or sulfonyl chloride, respectively. This strategy has been used to synthesize conjugates of quinolones with naturally occurring amino acids. nih.gov Similarly, it can be used to link to other important heterocyclic scaffolds known for their biological activities, such as imidazole (B134444), triazole, or thiadiazole. nih.govresearchgate.net Imidazole and its derivatives, for instance, are privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.govnih.gov A hybrid molecule combining the quinoline core with an imidazole moiety could potentially exhibit synergistic or novel anticancer properties.
Alternatively, the chloro groups, particularly the one at the C4 position, can be displaced by N- or S-nucleophiles from another heterocyclic ring system in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the direct C-N or C-S linkage of the quinoline scaffold to another heterocycle. For example, reacting this compound with an amino-substituted pyrimidine (B1678525) or a mercapto-substituted triazole could yield novel hybrid molecules. This covalent combination of distinct heterocyclic systems is a powerful method for generating structural diversity and exploring new chemical space for drug discovery. mdpi.com
The table below presents examples of how this compound could be incorporated into hybrid scaffolds.
| Heterocyclic Partner | Linkage Strategy | Functional Group Targeted | Potential Hybrid Scaffold | Rationale |
| Imidazole-4-carboxylic acid | Amide bond formation | 5-Amino group | N-(2,4-dichloroquinolin-5-yl)imidazole-4-carboxamide | Combines the quinoline core with the imidazole pharmacophore, a privileged structure in drug discovery. nih.govnih.gov |
| 5-Amino-1,2,4-triazole | SNAr reaction | C4-Chloro group | 4-(1,2,4-Triazol-5-ylamino)-2-chloroquinolin-5-amine | Creates a C-N linkage to a triazole ring, another important heterocycle in medicinal chemistry. nih.gov |
| L-Proline | Amide bond formation | 5-Amino group | 2,4-Dichloro-5-(L-prolinamido)quinoline | Synthesizes conjugates of quinolines with amino acids to potentially improve pharmacokinetic properties. nih.gov |
| 2-Mercaptobenzothiazole | SNAr reaction | C4-Chloro group | 4-(Benzothiazol-2-ylthio)-2-chloroquinolin-5-amine | Forms a C-S linked hybrid with a benzothiazole (B30560) moiety, a common scaffold in bioactive compounds. |
Advanced Spectroscopic and Analytical Characterization in Research of 2,4 Dichloroquinolin 5 Amine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. nih.gov For 2,4-dichloroquinolin-5-amine (C₉H₆Cl₂N₂), the calculated monoisotopic mass is 211.996 g/mol .
The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms the elemental formula. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This pattern arises from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in three peaks:
[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.
[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for halogenated quinolines include the loss of a chlorine radical (·Cl) or a hydrogen chloride molecule (HCl). youtube.com The loss of hydrogen cyanide (HCN) from the quinoline (B57606) ring is also a characteristic fragmentation. The presence of the amino group could lead to additional fragmentation pathways. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (mass/charge) | Predicted Ion/Fragment | Notes |
|---|---|---|
| 212/214/216 | [C₉H₆Cl₂N₂]⁺ | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 177/179 | [M - Cl]⁺ | Loss of a chlorine atom |
| 185/187 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 141 | [M - 2Cl]⁺ | Loss of both chlorine atoms |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most notable feature would be the N-H stretching vibrations from the primary amine group, which typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org This distinguishes it from secondary amines (one band) and tertiary amines (no bands). libretexts.org Other expected absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹), C=C and C=N bond stretching within the quinoline ring system (1500-1650 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). vscht.czlibretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1500 - 1650 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |
| 1550 - 1640 | N-H Bend | Primary Amine (-NH₂) |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| Below 800 | C-Cl Stretch | Aryl Chloride |
Chromatographic Techniques for Research Purity and Isomer Analysis
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and isomers, thereby ensuring the purity of the research sample.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like halogenated quinolines. nih.gov
In a GC/MS analysis, the sample is vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase. For this compound, this technique would be invaluable for:
Purity Assessment: A pure sample will show a single, sharp peak in the gas chromatogram. The presence of other peaks would indicate impurities.
Isomer Separation: In syntheses where isomeric products might form, GC can often separate these isomers, allowing for their individual detection and quantification by the mass spectrometer.
Confirmation of Identity: The mass spectrometer detector provides a mass spectrum for the compound as it elutes from the column. This spectrum serves as a chemical fingerprint and can be compared to the expected spectrum (as described in Section 4.2) to confirm the identity of the product.
Application of Fractional Crystallization for Isomer Separation
The isolation of specific isomers is a critical step in the synthesis and characterization of substituted quinolines, as the biological and chemical properties of isomers can vary significantly. Fractional crystallization is a technique that leverages differences in the solubility of isomers in a particular solvent system to achieve separation. While direct research on the fractional crystallization of this compound isomers is not extensively documented in publicly available literature, studies on closely related dichloro- and trichloroquinoline derivatives provide valuable insights into the potential applicability and challenges of this method.
Research into the synthesis of 2,4-dichloroquinolines from meta-substituted anilines has shown that isomeric mixtures are often produced. The separation of these isomers can be a non-trivial task. For instance, attempts to separate a mixture of 2,4,5-trichloroquinoline and 2,4,7-trichloroquinoline using fractional crystallization from various solvents such as acetone, methanol, ethanol (B145695), and aqueous ethanol were reported to be generally unsuccessful. However, a fortuitous instance involving a specific ethanol-water solvent ratio did yield a small, pure sample of the 2,4,5-trichloroquinoline isomer as the first fraction. This highlights the critical role of solvent system selection and the precise control of crystallization conditions.
In a more successful application, fractional crystallization was effectively used to separate the isomers of dimethyl-substituted 2,4-dichloroquinolines. A 50:50 mixture of 2,4-dichloro-5,6-dimethylquinoline and 2,4-dichloro-6,7-dimethylquinoline was produced, and from this mixture, a pure sample of the 5,6-dimethyl isomer was successfully isolated using fractional crystallization from aqueous ethanol.
These findings from analogous compounds suggest that fractional crystallization is a viable, albeit potentially challenging, method for the separation of this compound isomers. The success of this technique is highly dependent on identifying a suitable solvent or solvent mixture in which the isomers exhibit differential solubility. The data from related compounds underscores the empirical nature of developing an effective fractional crystallization protocol.
To illustrate the outcomes of fractional crystallization for related compounds, the following table summarizes the findings:
| Starting Isomeric Mixture | Solvent System | Outcome |
| 2,4,5-Trichloroquinoline and 2,4,7-Trichloroquinoline | Acetone, Methanol, Ethanol, Aqueous Ethanol | Generally unsuccessful |
| 2,4,5-Trichloroquinoline and 2,4,7-Trichloroquinoline | Specific Ethanol:Water ratio | Isolation of a small, pure sample of 2,4,5-trichloroquinoline |
| 2,4-Dichloro-5,6-dimethylquinoline and 2,4-Dichloro-6,7-dimethylquinoline | Aqueous Ethanol | Successful isolation of pure 2,4-dichloro-5,6-dimethylquinoline |
Computational Chemistry and Theoretical Studies on 2,4 Dichloroquinolin 5 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's active site.
Molecular docking simulations for derivatives of 2,4-dichloroquinolin-5-amine have been employed to predict their binding modes and affinities with various biological macromolecules, including enzymes and DNA. These studies are crucial in identifying potential therapeutic targets and understanding the molecular basis of their activity.
For instance, docking studies on analogous N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been performed to evaluate their potential as inhibitors for targets like the COVID-19 main protease (Mpro, PDB ID: 6LU7). nih.gov The binding energies for these compounds were found to be in the range of -5.4 to -8.0 kcal/mol, indicating favorable interactions. nih.gov The interactions observed typically involve hydrogen bonds with key amino acid residues such as GLU166, LEU141, CYS145, and GLY143. nih.gov Similarly, docking of quinoline (B57606) derivatives into the active site of HIV non-nucleoside reverse transcriptase (NNRTIs) has shown strong binding affinities, with docking scores better than standard drugs in some cases. nih.gov These interactions are often characterized by hydrogen bonding with residues like LYS 101. nih.gov
The binding affinity, often expressed as a binding energy or docking score, provides a quantitative measure of the strength of the interaction. A more negative value typically indicates a stronger and more favorable binding. The prediction of these affinities is a critical step in the drug discovery process, helping to prioritize compounds for further experimental testing. nih.govresearchgate.net
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | up to -10.67 | LYS 101, ILE-180, LEU-100 |
| Quinazolin-2,4-dione analogs | COVID-19 Main Protease (7bqy) | Not specified | Hydrogen bond donors/acceptors |
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the changes in that arrangement. When a ligand binds to a receptor, both molecules can undergo conformational changes to achieve the most stable complex. Computational methods allow for the exploration of these different conformations.
The study of ligand-receptor complexes can also involve analyzing the flexibility of both the ligand and the protein. Allowing for flexibility in the docking simulations can provide a more accurate prediction of the binding mode and affinity.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distributions, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of atoms, molecules, and solids. For this compound derivatives, DFT calculations can predict a range of electronic properties that are crucial for understanding their reactivity and potential biological activity. rsc.orgnih.gov
One of the key applications of DFT is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. For a series of quinoline derivatives, the HOMO-LUMO energy gaps were theoretically estimated to predict their reactivity. uobaghdad.edu.iq
Other electronic properties that can be calculated using DFT include electronegativity, chemical potential, chemical hardness, and softness. These parameters provide further insights into the molecule's reactivity and interaction with other species. rsc.orgnih.gov
| Compound Class | Calculated Property | Significance |
| Quinoline derivatives | HOMO-LUMO energy gap | Predicts chemical reactivity and stability |
| Quinoline derivatives | Electronegativity, Chemical Hardness | Provides insights into reactivity and interactions |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Polarizability | High polarizability may enhance bioactivity |
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions where the molecule is likely to interact with other molecules. The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For quinoline derivatives, MEP analysis can help predict the sites of hydrogen bonding and other non-covalent interactions with biological targets. nih.gov For example, the negative potential regions around nitrogen and oxygen atoms would be expected to act as hydrogen bond acceptors, while the positive potential regions around amine hydrogens would act as hydrogen bond donors. This information is complementary to molecular docking studies and helps in understanding the specific interactions that stabilize the ligand-receptor complex.
Structure-Activity Relationship (SAR) Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or molecular descriptors of the compounds with their experimentally determined activities.
For derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their biological effect. The process involves generating a set of molecular descriptors for each compound, which can include electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model, such as a multiple linear regression model, that relates the descriptors to the biological activity. mdpi.com
A successful QSAR model can provide valuable insights into the mechanism of action and guide the design of more potent and selective analogs. For example, a QSAR study on a series of antimalarial compounds could reveal that a particular substituent at a specific position on the quinoline ring is crucial for activity. mdpi.com This information can then be used to design new compounds with improved efficacy.
Quantitative Structure-Activity Relationships (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their potency against a specific biological target, such as a protein kinase or a parasite enzyme. nih.gov
The process begins by generating a dataset of this compound analogs with experimentally determined biological activities. For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electrostatic fields). nih.govnanobioletters.com
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithms (GA) and Artificial Neural Networks (ANN), are then used to build a model that links a combination of these descriptors to the observed activity. nih.gov For instance, a QSAR study on antimalarial 4-amino-7-chloroquinolines found that descriptors related to the size, shape, and electronic properties of the side chain were crucial for activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net A similar approach for this compound derivatives would likely identify key contributions from descriptors such as those listed in the table below.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Steric/Topological | Molecular Volume | Determines the fit within the receptor's binding site. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with amino acid residues in the target. |
The resulting QSAR equation can then be used to predict the activity of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnanobioletters.com The validity and predictive power of the model are rigorously assessed using internal and external validation techniques to ensure its reliability.
Pharmacophore Modeling and Virtual Screening for Novel Analog Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound, if a derivative is found to be a potent inhibitor of a target like a protein kinase, a pharmacophore model can be generated. tandfonline.com This model serves as a 3D query for virtual screening, a computational method used to search large chemical databases for molecules that match the pharmacophore and are therefore likely to be active. tandfonline.commdpi.com This process allows for the rapid identification of novel chemical scaffolds that are structurally different from the original lead compound but retain the key features required for biological activity. nih.govresearchgate.net
The workflow for designing novel analogs of this compound using this approach would involve:
Model Generation: Creating a pharmacophore model based on one or more active this compound derivatives. The model would define the spatial relationships between key features.
Database Screening: Using the generated pharmacophore model as a filter to screen large compound libraries (e.g., ZINC, ChemDiv) for molecules that fit the model's features. tandfonline.com
Hit Filtering and Docking: The retrieved "hits" are often filtered for drug-like properties (e.g., using Lipinski's Rule of Five) and then subjected to molecular docking studies to predict their binding mode and affinity within the target's active site. researchgate.net
Prioritization: The top-scoring compounds are prioritized for acquisition or synthesis and subsequent biological evaluation.
| Pharmacophoric Feature | Corresponding Chemical Group on Scaffold | Potential Interaction with Target |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Forms hydrogen bond with donor residues (e.g., Lys, Arg). |
| Hydrogen Bond Donor (HBD) | Amine (-NH2) group at C5 | Forms hydrogen bond with acceptor residues (e.g., Asp, Glu). |
| Aromatic Ring (AR) | Quinoline ring system | Participates in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr). |
| Hydrophobic (HY) / Halogen Bond | Chlorine atoms at C2 and C4 | Engages in hydrophobic or halogen bonding interactions within the binding pocket. |
This combined pharmacophore modeling and virtual screening approach is a highly effective strategy for hit-to-lead optimization and the discovery of new chemical classes of inhibitors. tandfonline.commdpi.com
In Silico Predictive Modeling for Research Guidance
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net Poor ADME properties are a major cause of late-stage clinical trial failures. In silico ADME prediction models provide rapid, cost-effective evaluation of a compound's drug-likeness before significant resources are invested in its synthesis and testing. nih.govnih.govri.se
For this compound and its derivatives, various computational tools and web servers (e.g., SwissADME, pkCSM, ADMET Predictor®) can predict a wide array of ADME-related properties. gjpb.denih.govsimulations-plus.com These predictions are based on a compound's structure and are used to flag potential liabilities, such as poor absorption, unfavorable distribution, or rapid metabolism. d-nb.infospringernature.com This information guides medicinal chemists in modifying the structure to improve its pharmacokinetic profile. nih.gov
| ADME Parameter | Property Predicted | Significance for Research Guidance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA); Caco-2 Permeability | Indicates the likelihood of the compound being absorbed from the gut into the bloodstream. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if the compound might be actively pumped out of cells, affecting absorption and distribution. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts the compound's ability to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood, affecting its free concentration. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Flags potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |
| Physicochemical | Lipinski's Rule of Five | Assesses general "drug-likeness" based on molecular weight, lipophilicity, and H-bond donors/acceptors. simulations-plus.com |
| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water, which is critical for absorption and formulation. |
By analyzing the predicted ADME profile, researchers can make informed decisions. For example, if a potent derivative of this compound is predicted to have low aqueous solubility, modifications can be made to introduce more polar groups. If it is predicted to be a strong inhibitor of a major CYP enzyme, its structure can be altered to reduce this liability. rsc.org
Theoretical Reactivity and Reaction Pathway Predictions
Computational chemistry can also be used to predict the chemical reactivity of a molecule and to explore potential synthetic pathways. For this compound, theoretical calculations can provide valuable insights into its functionalization, guiding the design of synthetic routes to create diverse libraries of analogs. mdpi.com
The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the two chlorine atoms and the electron-donating nature of the amine group. Density Functional Theory (DFT) calculations can be used to determine the electron density at various positions on the ring, predict bond strengths, and calculate activation energies for chemical reactions. nih.gov A key application for this scaffold is predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. nih.govresearchgate.net Computational studies on similar 2,4-dichloro-quinazolines have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to electronic factors. nih.gov This allows for the selective functionalization of the C4 position while leaving the C2 chlorine available for subsequent reactions.
| Reactive Site | Type of Reaction | Predicted Reactivity | Computational Method for Prediction |
|---|---|---|---|
| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Highly reactive; preferred site for initial substitution by amines, thiols, etc. | DFT (LUMO coefficient analysis, activation energy calculation). nih.gov |
| C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than C4-Cl; can be substituted under more forcing conditions. researchgate.net | DFT (Comparison of activation energies with C4). |
| C5-NH2 | Acylation, Sulfonylation, Alkylation | Reactive towards electrophiles. | Calculation of atomic charges and frontier molecular orbitals. |
| C8-H | C-H Activation/Functionalization | Potentially reactive with transition metal catalysts (e.g., Rh, Pd). mdpi.comnih.gov | Modeling of organometallic catalytic cycles. |
Exploration of Biological Activities of 2,4 Dichloroquinolin 5 Amine Scaffolds and Derivatives
Antimalarial Research
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, has created an urgent need for the development of new antimalarial agents. Derivatives of the 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine (B1663885), have been a cornerstone of antimalarial therapy for decades. Research into derivatives of 2,4-dichloroquinolin-5-amine has aimed to leverage this established pharmacophore to generate novel compounds with activity against both drug-sensitive and drug-resistant malaria parasites.
In Vitro Antiplasmodial Activity Against Chloroquine-Sensitive and Resistant Parasite Strains
A significant body of research has been dedicated to synthesizing and evaluating the in vitro antiplasmodial activity of this compound derivatives. These studies typically assess the 50% inhibitory concentration (IC50) of the compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Several synthesized 4-aminoquinoline derivatives have demonstrated potent activity in the nanomolar range against both CQS and CQR strains. nih.gov For instance, certain novel 4-aminoquinolines have shown high in vitro potency, with low nanomolar IC50 values that are markedly superior to chloroquine, particularly against resistant strains. nih.gov The activity of these compounds is often comparable to that of amodiaquine, another potent 4-aminoquinoline antimalarial. nih.gov
The table below presents a selection of data from studies on 4-aminoquinoline derivatives, illustrating their in vitro antiplasmodial activities.
| Compound ID | P. falciparum Strain (CQS) IC50 (nM) | P. falciparum Strain (CQR) IC50 (nM) | Reference |
| Chloroquine | 6.7 | 8.5 | researchgate.net |
| MAQ | 3D7: < IC50 | W2: < IC50 | nih.gov |
| BAQ | 3D7: < IC50 | W2: < IC50 | nih.gov |
| Compound 9a | - | K1: 15.3 | acs.org |
| Compound 9f | - | K1: 10.2 | acs.org |
Note: Specific IC50 values for MAQ and BAQ against 3D7 and W2 strains were presented graphically in the source material, indicating activity in the nanomolar range.
These findings underscore the potential of developing new antimalarial drugs from the this compound scaffold that can effectively combat resistant forms of malaria. researchgate.net
Investigation of Mechanisms of Antimalarial Action (e.g., Inhibition of Hemozoin Formation, DNA Intercalation)
The primary mechanism of action for many 4-aminoquinoline antimalarials, including chloroquine, is the inhibition of hemozoin formation. drugbank.comdrugbank.com During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. d-nb.info To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. drugbank.comd-nb.info
Derivatives of this compound are believed to function similarly. These compounds, being weak bases, accumulate in the acidic food vacuole of the parasite. drugbank.com Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. drugbank.com The resulting buildup of free heme leads to oxidative stress and parasite death. drugbank.com Studies have shown that novel 4-aminoquinoline derivatives can significantly inhibit hemozoin formation in a dose-dependent manner. nih.govnih.gov
Another proposed mechanism of action for some quinoline (B57606) derivatives is their ability to intercalate into the parasite's DNA. nih.govresearcher.life This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While this mechanism is more established for other quinoline-containing compounds, the potential for this compound derivatives to act via DNA intercalation remains an area of interest in understanding their full antimalarial effect. acs.orgnih.gov
Structure-Activity Relationships for Overcoming Drug Resistance
Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for designing compounds that can overcome chloroquine resistance. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the parasite's food vacuole.
SAR studies have revealed that modifications to the side chain attached at the 4-position of the quinoline ring can significantly impact antiplasmodial activity and the ability to circumvent resistance. Key findings include:
Side Chain Length and Basicity: The nature of the diamine or polyamine side chain is critical. The presence of basic amino groups in the side chain is thought to be important for the accumulation of the drug in the acidic food vacuole. nih.gov
Bulky Side Chains: The introduction of bulky or complex side chains can restore activity against CQR strains. It is hypothesized that these bulkier molecules are less efficiently expelled by the mutated PfCRT transporter.
Hybrid Molecules: The creation of hybrid molecules, combining the 4-aminoquinoline core with other pharmacophores, has emerged as a promising strategy. This approach aims to develop multifunctional compounds that can act on multiple targets, thereby reducing the likelihood of resistance development. malariaworld.orgnih.gov
These SAR insights guide the rational design of new this compound derivatives with improved efficacy against drug-resistant malaria. nih.gov
Anticancer Research
The quinoline ring is a prevalent scaffold in a number of anticancer agents, and derivatives of this compound have been explored for their potential as novel cancer therapeutics. Research in this area has focused on their ability to induce cytotoxicity in various cancer cell lines and to inhibit key molecular targets involved in cancer cell proliferation and survival.
Cytotoxicity and Antiproliferative Activity Against Various Cancer Cell Lines (e.g., A549, KB, HCT-116, MCF-7, HepG2)
Derivatives of this compound have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a panel of human cancer cell lines. These studies have often revealed promising activity, with some compounds exhibiting potent growth inhibitory effects.
For example, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity against several cancer cell lines. mdpi.com The IC50 values for BAPPN were 3.3 µg/mL against HepG2 (hepatocellular carcinoma), 23 µg/mL against HCT-116 (colon carcinoma), 3.1 µg/mL against MCF-7 (breast cancer), and 9.96 µg/mL against A549 (lung cancer) cells. mdpi.com
The table below summarizes the cytotoxic activity of BAPPN against these cell lines.
| Cell Line | Cancer Type | BAPPN IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 3.3 |
| HCT-116 | Colon Carcinoma | 23 |
| MCF-7 | Breast Cancer | 3.1 |
| A549 | Lung Cancer | 9.96 |
These results indicate that derivatives of this scaffold can exhibit potent and, in some cases, selective antiproliferative activity against different types of cancer cells. mdpi.com
Inhibition of Key Molecular Targets (e.g., Topoisomerase II, CDK2, EGFR)
The anticancer activity of this compound derivatives is often attributed to their ability to interact with and inhibit the function of key molecular targets that are crucial for cancer cell growth and proliferation.
Topoisomerase II: Some quinoline derivatives have been identified as topoisomerase II inhibitors. nih.gov Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers. ekb.eg Certain quinoline derivatives have been investigated as allosteric inhibitors of CDK2. nih.gov By binding to a site distinct from the ATP-binding pocket, these compounds can modulate the enzyme's activity and halt cell cycle progression.
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers. ekb.eg Quinoline-based compounds have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling. rsc.org
The ability of this compound derivatives to target these critical enzymes and receptors highlights their potential as a foundation for the development of novel, targeted anticancer therapies.
Molecular Mechanisms of Antitumor Action
Derivatives of the quinoline scaffold have demonstrated a wide array of antitumor activities through various molecular mechanisms. These mechanisms often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival. While research on the specific this compound scaffold is part of a broader investigation into quinoline-based anticancer agents, the general mechanisms attributed to quinoline derivatives provide a framework for understanding their potential antitumor actions.
One of the primary mechanisms by which quinoline derivatives exert their anticancer effects is through the disruption of DNA replication and related processes . nih.gov Some quinoline compounds function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation can inhibit the action of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to cell death. globalresearchonline.netnih.gov The structural features of these derivatives, including the planar aromatic rings, facilitate this interaction with DNA.
Furthermore, certain quinoline derivatives have been shown to act as alkylating agents , forming covalent bonds with DNA. mdpi.comrsc.org This alkylation can cause cross-linking of DNA strands, preventing their separation for replication and transcription, ultimately triggering apoptosis. The presence of specific functional groups on the quinoline scaffold can enhance this activity.
Beyond direct DNA interaction, quinoline derivatives have been implicated in the inhibition of key enzymes involved in cancer progression. These include tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. rsc.org By blocking the activity of these kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor, these compounds can halt the uncontrolled cell division characteristic of cancer. mdpi.comrsc.org
Additionally, some quinoline-based compounds have been found to interfere with microtubule dynamics. researchgate.net Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization or depolymerization, these derivatives can arrest the cell cycle and induce apoptosis. globalresearchonline.netresearchgate.net
| General Mechanism of Action | Specific Target/Process | Potential Outcome |
| DNA Interaction | DNA Intercalation, Topoisomerase II Inhibition | Disruption of DNA replication, Apoptosis |
| DNA Alkylation | DNA damage, Inhibition of replication and transcription | |
| Enzyme Inhibition | Tyrosine Kinases (e.g., EGFR, VEGFR) | Inhibition of cell signaling, Reduced proliferation and angiogenesis |
| Microtubule Disruption | Tubulin Polymerization/Depolymerization | Cell cycle arrest, Apoptosis |
| Other Mechanisms | Induction of Apoptosis | Programmed cell death |
| Inhibition of Angiogenesis | Reduced tumor blood supply | |
| Inhibition of Cell Migration | Prevention of metastasis |
Antimicrobial Research (Antibacterial and Antifungal)
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their potential as both antibacterial and antifungal compounds, with research focusing on their spectrum of activity and the relationship between their chemical structure and antimicrobial potency.
Broad-Spectrum Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research into quinoline derivatives has demonstrated their potential for broad-spectrum antibacterial activity. While specific studies on this compound are part of this larger body of work, the general findings for related compounds indicate efficacy against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria. This dual-targeting capability can contribute to a broader spectrum of activity and a lower propensity for the development of bacterial resistance.
The structural modifications of the quinoline core play a crucial role in determining the antibacterial potency and spectrum. The introduction of different substituents at various positions of the quinoline ring can influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets. For instance, the presence of a chlorine atom, as in the this compound scaffold, is a common feature in many bioactive compounds and can significantly impact antibacterial activity.
Antifungal Activity Against Pathogenic Fungal Species
In addition to their antibacterial properties, quinoline derivatives have shown promise as antifungal agents. Studies have explored the efficacy of these compounds against a variety of pathogenic fungal species. The mechanisms underlying their antifungal action are thought to involve the disruption of fungal cell membrane integrity, inhibition of essential fungal enzymes, and interference with fungal DNA synthesis.
The lipophilicity and electronic properties of the quinoline derivatives, which can be modulated by the nature and position of substituents, are critical for their antifungal activity. These properties influence the compound's ability to traverse the fungal cell wall and membrane to reach its intracellular targets.
Structure-Activity Studies for Improved Antimicrobial Potency
Structure-activity relationship (SAR) studies are a cornerstone of the development of more potent and selective antimicrobial agents based on the quinoline scaffold. These studies systematically modify the chemical structure of the lead compound, such as this compound, and evaluate the impact of these changes on antimicrobial activity.
Key areas of investigation in SAR studies for quinoline derivatives include:
Substitution at the C-2 and C-4 positions: The nature of the substituents at these positions can significantly affect the compound's interaction with bacterial or fungal target enzymes.
Modifications at the C-5 amino group: Altering the amino group or introducing different substituents can impact the compound's solubility, cell permeability, and target binding affinity.
Introduction of various functional groups: The addition of moieties such as halogens, alkyl groups, and heterocyclic rings at different positions on the quinoline core can modulate the antimicrobial spectrum and potency.
Through these systematic studies, researchers aim to identify the optimal structural features required for potent and broad-spectrum antimicrobial activity while minimizing potential toxicity.
Antitubercular and Anti-HIV Research
The versatility of the quinoline scaffold has also led to its exploration in the development of agents against other challenging infectious diseases, including tuberculosis and HIV.
Efficacy Against Mycobacterium tuberculosis Strains
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The quinoline core is a key component of some existing antitubercular drugs, and research is ongoing to develop new quinoline-based compounds with improved efficacy, particularly against drug-resistant strains. Derivatives of quinoline are being investigated for their ability to inhibit essential mycobacterial enzymes, such as DNA gyrase, which is a validated target for antitubercular drugs. The unique cell wall structure of Mycobacterium tuberculosis presents a significant barrier to drug penetration, and SAR studies are focused on optimizing the physicochemical properties of quinoline derivatives to enhance their uptake by the mycobacterium.
Inhibition of HIV-1 Reverse Transcriptase and Related Antiviral Mechanisms
Derivatives of the quinoline scaffold have been identified as promising inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) enzyme. nih.gov A key focus of this research has been the inhibition of the ribonuclease H (RNase H) function of RT, which is a validated and essential target for antiviral therapy. nih.gov
Newly designed quinolinone-based, non-diketo acid derivatives have demonstrated notable activity against the RNase H function of RT. In one study, 27 out of 39 tested compounds showed measurable inhibitory concentrations (IC₅₀) below 100 μM. nih.gov Among these, eight compounds were active in the low micromolar range, with the most potent derivatives, compounds 4o and 5o , exhibiting IC₅₀ values of approximately 1.5 μM. nih.gov Further investigation into arylmethyloxy acid derivatives revealed them to be more potent RNase H inhibitors than their ester counterparts, with five acids active in the micromolar range. nih.gov The 3,4-dichloro acid derivative 4m also showed activity at the micromolar level, with an IC₅₀ of 8.19 μM. nih.gov
These findings underscore the potential of the quinoline scaffold in developing selective inhibitors that target the RNase H activity of HIV-1 RT, a crucial mechanism for viral replication. nih.govyoutube.com
Selectivity Index and Potential as Antiviral Agents
The potential of a compound as a viable antiviral agent is often assessed by its selectivity index (SI). The SI is a critical measure calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). nih.gov A higher SI value indicates greater selectivity, suggesting that the compound can inhibit viral replication at concentrations well below those that are toxic to host cells.
In studies involving quinoline derivatives, the SI has been a key parameter for evaluating their antiviral potential. For instance, in the development of agents against Zika virus (ZIKV), novel 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were evaluated. nih.gov The derivative 141a was found to have an SI of 243, which was four times higher than that of the reference drug mefloquine. nih.gov This indicates a significantly better safety and efficacy profile for this specific quinoline derivative in in-vitro studies. nih.gov
The table below summarizes the antiviral activity and selectivity index of selected 2,8-bis(trifluoromethyl)quinoline derivatives against ZIKV replication. nih.gov
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Mefloquine | 0.35 ± 0.05 | 21.5 ± 1.1 | 61 |
| 141a | 0.27 ± 0.02 | 66.5 ± 4.5 | 243 |
| 141b | 0.58 ± 0.04 | 41.5 ± 2.1 | 71 |
| 142 | 0.12 ± 0.01 | 12.5 ± 0.9 | 104 |
| 143 | 1.10 ± 0.08 | 43.5 ± 2.5 | 39 |
These results highlight that structural modifications to the quinoline scaffold can lead to compounds with potent antiviral activity and a high selectivity index, making them promising candidates for further development. nih.gov
Other Emerging Biological Activities
Enzyme Inhibition Studies (e.g., α-glucosidase, cholinesterases)
α-Glucosidase Inhibition
Quinoline derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. cellmolbiol.org Studies on novel thioquinoline derivatives have shown that these compounds can be more potent than the standard inhibitor, acarbose (B1664774). All synthesized compounds in one study demonstrated IC₅₀ values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, which is considerably more effective than acarbose (IC₅₀ = 752.0 ± 2.0 μM). researchgate.net Kinetic studies of the most potent derivative, 9m (2,6-dimethylphenyl substituted), revealed a competitive mode of inhibition with a Ki value of 18.0 µM. researchgate.net
| Compound | Inhibitory Activity (IC₅₀ in μM) |
|---|---|
| Thioquinoline Derivatives (Range) | 14.0 ± 0.6 – 373.85 ± 0.8 |
| Acarbose (Standard) | 752.0 ± 2.0 |
Cholinesterase Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for Alzheimer's disease. mdpi.commdpi.com Various quinoline derivatives have been investigated for this purpose.
4-aminoquinoline-based adamantane (B196018) derivatives were found to be very potent inhibitors of both AChE and BChE, with inhibition constants (Ki) in the range of 0.075 to 25 µM. nih.gov In another study, a specific quinolinone derivative, QN8 , was identified as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ of 0.29 µM and a Ki value of 79 nM. mdpi.com Additionally, quinoline-thiosemicarbazone compounds have been developed as competitive and selective AChE inhibitors, with IC₅₀ values ranging from 0.12 to 60.9 μM. researchgate.net
| Compound Class | Enzyme | Inhibitory Activity |
|---|---|---|
| 4-Aminoquinoline-Adamantanes | AChE & BChE | Ki: 0.075–25 µM |
| Quinolinone (QN8) | hrAChE | IC₅₀: 0.29 µM; Ki: 79 nM |
| Quinoline-thiosemicarbazones | AChE | IC₅₀: 0.12–60.9 µM |
These findings demonstrate the versatility of the quinoline scaffold in targeting enzymes relevant to metabolic and neurodegenerative diseases. mdpi.comnih.gov
Anti-inflammatory Properties
Quinoline-based molecules have been extensively explored as anti-inflammatory agents. researchgate.net The anti-inflammatory activity of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net
In vivo studies have confirmed the efficacy of these compounds. In a carrageenan-induced paw edema assay, several synthesized quinoline compounds exhibited significant analgesic and anti-inflammatory activities, with some showing effects comparable to the well-known anti-inflammatory drug, diclofenac (B195802) sodium. eurekaselect.com Another synthetic quinoline compound, a hybrid of tomoxiprole (B1237166) and naproxen, caused considerable dose-dependent reductions in xylene-induced ear edema and was found to be a potent inhibitor of the COX-2 enzyme. nih.gov
Further research using the xylene-induced ear-edema test in mice identified specific quinoline derivatives, 3g and 6d , as having potent anti-inflammatory activity, with inhibition percentages of 63.19% and 68.28%, respectively. These compounds were more potent than the reference drug ibuprofen. researchgate.net The most effective compound, 6d , also significantly inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages. researchgate.net Similarly, an N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative was shown to decrease levels of inflammatory mediators including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in models of inflammation. nih.gov
These studies collectively establish that quinoline derivatives can exert significant anti-inflammatory effects through mechanisms that include the inhibition of COX enzymes and the reduction of key pro-inflammatory cytokines. nih.govresearchgate.netnih.gov
Conclusion and Future Research Directions
Current Gaps and Unexplored Avenues in 2,4-Dichloroquinolin-5-amine Research
Despite the rich chemistry of quinoline (B57606) derivatives, research specifically focused on this compound is notably limited. A significant gap exists in the comprehensive evaluation of its biological activity profile. While the broader class of quinolines has been extensively studied for anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, the specific contributions of the 2,4-dichloro-5-amino substitution pattern remain largely uncharacterized. nih.govnih.gov The reactivity of the C2 and C4 chlorine atoms is well-established, serving as handles for nucleophilic substitution, but the influence of the C5-amino group on this reactivity and the subsequent biological properties of its derivatives is an underexplored area. Furthermore, there is a dearth of information regarding its metabolic fate, potential protein targets, and its role as a chemical probe to investigate biological pathways.
Potential for Development of Novel Therapeutic Agents and Research Tools
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The 4-aminoquinoline (B48711) core, for instance, is central to the antimalarial activity of drugs like chloroquine (B1663885) and amodiaquine. nih.gov By analogy, derivatives of this compound could be synthesized and evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum. nih.gov The quinoline ring is also a recognized pharmacophore in oncology, with some derivatives exhibiting potent anticancer activity. nih.govnih.gov The dichloro-substituted core of this compound provides a template for creating libraries of compounds for screening against various cancer cell lines and specific molecular targets like kinases or topoisomerases.
Beyond direct therapeutic applications, this compound could be developed into valuable research tools. Its structure could be modified to create chemical probes for identifying novel protein targets through affinity chromatography or photoaffinity labeling techniques. Such probes would be instrumental in elucidating the mechanism of action of quinoline-based drugs and uncovering new biological pathways. nih.gov
Innovative Synthetic Strategies for Future Derivatization and Scaffold Construction
The synthetic versatility of this compound is a key asset for future research. The differential reactivity of the C2 and C4 chlorine atoms can be exploited for regioselective functionalization. Established methods show that aromatic primary amines can be condensed with malonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloroquinolines. Future work could focus on optimizing these "one-pot" syntheses for aniline (B41778) precursors bearing the C5-amino group (or a protected precursor).
Innovative strategies should explore selective, sequential displacement of the chlorine atoms. For example, nucleophilic aromatic substitution (SNAr) reactions with various amines, thiols, or alcohols could generate a diverse library of monosubstituted and disubstituted derivatives. researchgate.netresearchgate.net The C5-amino group itself can be a point of derivatization, for instance, through acylation or sulfonylation, to modulate the electronic properties and biological activity of the entire molecule. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to introduce novel carbon-carbon or carbon-nitrogen bonds at the chloro-positions, significantly expanding the accessible chemical space.
Advanced Mechanistic and Target Identification Studies for Deeper Understanding
A critical area for future investigation is the elucidation of the molecular mechanisms by which derivatives of this compound exert their biological effects. For compounds showing promising antimalarial activity, studies should focus on their ability to inhibit hemozoin biocrystallization, a key mechanism for 4-aminoquinoline drugs. nih.gov For anticancer leads, identifying the specific protein targets is paramount. Techniques like chemical proteomics can be employed, where a derivative of the compound is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.gov
Understanding the structure-activity relationship (SAR) is crucial. By systematically modifying the scaffold—for example, by varying the substituents at the C2, C4, and C5 positions—researchers can determine which structural features are essential for activity and selectivity. This knowledge is vital for designing more potent and less toxic drug candidates.
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery Research
The synergy between computational and experimental methods offers a powerful strategy to accelerate research on this compound. In silico techniques like molecular docking can be used to predict the binding of virtual libraries of its derivatives to the active sites of known drug targets, such as viral proteases or bacterial enzymes. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models that correlate the structural properties of derivatives with their biological activities. nih.govnih.govdergipark.org.tr These models can then be used to predict the activity of novel, unsynthesized compounds and to guide the design of more effective analogues. researchgate.net The integration of these computational predictions with experimental validation—synthesis, spectroscopic characterization, and biological evaluation—creates an iterative cycle of design and testing that can significantly streamline the drug discovery process.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-Dichloroquinolin-5-amine to improve yield and purity?
- Methodological Approach : Utilize heterocyclic amine synthesis strategies, such as cyclization reactions with chlorinated precursors under controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or HPLC, and employ recrystallization or column chromatography for purification. Heterocyclic amines often require precise stoichiometric ratios of reagents (e.g., NH₃ or substituted amines) to minimize side products .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Approach : Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm aromatic proton environments and substitution patterns.
- FT-IR to verify amine (-NH₂) and C-Cl bond vibrations.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What protocols ensure the stability of this compound during storage and experimental use?
- Methodological Approach : Store the compound in airtight, light-resistant containers under anhydrous conditions (e.g., desiccators with silica gel). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics. Use HPLC to monitor purity changes and identify degradation products (e.g., dechlorinated derivatives) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Approach : Perform kinetic experiments under varying conditions (solvent polarity, temperature) to track substituent effects. Use isotopic labeling (e.g., ¹⁵N/³⁶Cl) to trace reaction pathways. Computational tools (e.g., molecular dynamics simulations) can predict intermediate states and transition barriers. Compare results with analogous quinoline derivatives to identify regioselectivity trends .
Q. How should researchers address contradictions in reported pharmacological activity data for this compound?
- Methodological Approach : Conduct systematic meta-analyses of existing studies, highlighting variables such as assay type (e.g., cell-free vs. cell-based), concentration ranges, and biological models. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Replicate experiments under standardized conditions to isolate confounding factors .
Q. What strategies identify degradation products of this compound under oxidative or hydrolytic stress?
- Methodological Approach : Expose the compound to stress conditions (H₂O₂ for oxidation, acidic/basic hydrolysis) and analyze products via LC-MS/MS. Fragment ion matching and database mining (e.g., PubChem, EPA DSSTox) can tentatively identify degradants. Isolate major degradants for NMR confirmation. Assess toxicological implications using in silico tools (e.g., QSAR models) .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for targeted applications?
- Methodological Approach : Synthesize analogues with modifications at the 2-, 4-, or 5-positions (e.g., replacing Cl with F or NH₂ with NO₂). Evaluate biological or physicochemical properties (e.g., solubility, logP) using high-throughput screening. Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity. Use crystallographic data to map steric/electronic interactions .
Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound?
- Methodological Approach : Use human cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal) with MTT/WST-1 assays to measure IC₅₀ values. Include positive/negative controls and validate results with live/dead staining (e.g., propidium iodide). Account for metabolic activation by co-treating with S9 liver fractions. Adhere to OECD guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
